Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 786704-07-2
VCID: VC15903580
InChI: InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

CAS No.: 786704-07-2

Cat. No.: VC15903580

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate - 786704-07-2

Specification

CAS No. 786704-07-2
Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name ethyl 2-(2-bromo-1-methylindol-3-yl)acetate
Standard InChI InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3
Standard InChI Key FABPMSWAXHGZDT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br

Introduction

Structural and Chemical Overview

Molecular Architecture

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate features a fused bicyclic indole scaffold substituted with a bromine atom at the 2-position, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substituent introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄BrNO₂
Molecular Weight296.16 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.2–1.4 g/cm³ (estimated)
SolubilitySoluble in DMF, DCM, ethyl acetate

The ethyl ester group enhances the compound’s solubility in organic solvents, facilitating its use in synthetic chemistry .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves multi-step reactions starting from indole precursors. A common approach utilizes 2-bromoindole derivatives subjected to alkylation and esterification reactions .

Stepwise Synthesis

  • Indole Bromination: 1-Methylindole undergoes electrophilic bromination at the 2-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Acetic Acid Esterification: The brominated indole intermediate reacts with ethyl chloroacetate in a nucleophilic substitution reaction. Potassium tert-butoxide (KOtBu) is often employed as a base to deprotonate the indole nitrogen, facilitating the formation of the acetate ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 0°C to RT65–70%
Alkylation/EsterificationEthyl chloroacetate, KOtBu, DMF50–60%

Optimization Challenges

The steric hindrance caused by the 2-bromo substituent can reduce reaction yields, necessitating precise temperature control and excess reagents . Catalytic methods using transition metals (e.g., palladium) are under investigation to improve efficiency .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, N-CH₃), and δ 4.15 (q, 2H, CH₂CH₃) confirm the ethyl ester and methyl groups .

  • MS (ESI): A molecular ion peak at m/z 296.16 [M+H]⁺ corresponds to the molecular weight.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Indole Derivatives

CompoundSubstituentsBiological ActivitySource
Ethyl 2-(1H-indol-3-yl)acetateNo bromine or methylWeak anticancer activity
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetateBromine at 5-positionEnhanced antimicrobial effects
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetateMethyl esterLower solubility

The 2-bromo substitution in Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate confers distinct reactivity compared to analogues with bromine at other positions .

Applications in Pharmaceutical Research

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and apoptosis-inducing agents . Its ethyl ester group allows facile hydrolysis to carboxylic acid derivatives for further functionalization .

Medicinal Chemistry

Researchers have incorporated this indole scaffold into hybrid molecules targeting tubulin polymerization, a mechanism relevant to cancer therapy .

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